1,3-Bis(carboxymethyl)-1H-imidazole-3-ium

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of 1,3-bis(carboxymethyl)imidazolium chloride showcases the compound's role as an effective catalyst in organic synthesis, specifically in the preparation of N-allylanilines through allylic substitution of alcohols with anilines under mild conditions. This metal-free catalytic process emphasizes the compound's efficiency and versatility in facilitating diverse chemical transformations (Albert-Soriano et al., 2018).

Molecular Structure Analysis

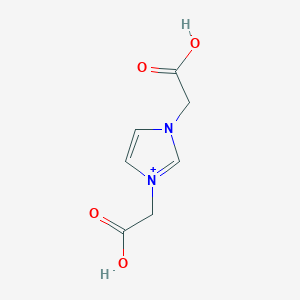

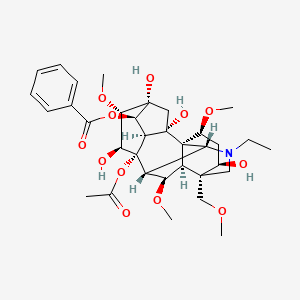

The molecular structure of 1,3-bis(carboxymethyl)imidazolium bromide has been elucidated through X-ray diffraction, FT-IR, and Raman spectroscopy, revealing a symmetric dimer formation via hydrogen bonding between carboxylic groups. This structural arrangement highlights the compound's potential for forming stable complexes and its reactivity towards different anions (Barczyński et al., 2008).

Chemical Reactions and Properties

1,3-Bis(carboxymethyl)imidazolium chloride serves as a sustainable, recyclable, and metal-free ionic catalyst for the Biginelli multicomponent reaction, demonstrating the compound's capability to facilitate reactions among arylaldehydes, 1,3-dicarbonyl compounds, and urea/thiourea to synthesize dihydropyrimidin-2(1H)-ones with high yields. This reactivity profile underscores the compound's applicability in green chemistry and its role in promoting atom economy (Davanagere & Maiti, 2021).

Physical Properties Analysis

The physical and chemical properties of 1,3-bis(carboxymethyl)imidazolium derivatives have been systematically evaluated, revealing their thermal stability, solubility in water, and potential to form hydrophobic or hydrophilic ionic liquids based on the anionic counterpart. These studies provide insights into tailoring the compound's properties for specific applications, such as designing novel solvents (Wang et al., 2016).

Chemical Properties Analysis

The compound exhibits a broad range of chemical reactivities, as demonstrated by its application in the synthesis of N-allylanilines and the Biginelli reaction. Its ability to act as a catalyst for these reactions highlights the compound's chemical versatility and its potential as a sustainable and efficient catalyst in organic synthesis (Albert-Soriano et al., 2018; Davanagere & Maiti, 2021).

科学的研究の応用

Molecular Structure and Spectroscopy

1,3-Bis(carboxymethyl)imidazolium bromide has been extensively studied for its molecular structure using X-ray diffraction, FT-IR, and Raman spectroscopy. The research reveals its ability to form symmetric dimers through hydrogen bonding, which could be crucial for understanding molecular interactions in various chemical contexts. These insights are valuable for designing materials with specific optical or structural properties (Barczyński et al., 2008).

Catalysis and Synthesis

The compound is utilized as a metal-free and recyclable catalyst for synthesizing N-allylanilines by allylic substitution of alcohols with anilines. This application underscores its potential in green chemistry, providing an environmentally friendly alternative for catalytic processes. The ability to reuse the catalyst up to 15 cycles without loss of activity highlights its efficiency and sustainability (Albert-Soriano et al., 2018).

Materials Science

A novel application in materials science involves the use of 1,3-bis(carboxymethyl)imidazolium chloride as an electrolyte additive in lithium-ion batteries. Its addition to conventional electrolytes significantly enhances battery performance, demonstrating a 22% higher discharge capacity after 100 cycles compared to cells without the additive. This research points to its potential in improving the safety and efficiency of lithium-ion batteries, addressing major concerns such as material degradation and thermal stability (Chatterjee et al., 2020).

Corrosion Inhibition

The compound has also been investigated for its role as a corrosion inhibitor. Its derivatives have shown remarkable efficiency in protecting mild steel against corrosion, with one of the derivatives achieving an inhibition efficiency of 96.08% at a very low concentration. This application is crucial for industries looking to enhance the durability of steel structures and components by preventing corrosion-related damage (Srivastava et al., 2017).

Optical and Thermal Properties

Research into the optical and thermal properties of 1,3-bis(carboxymethyl)imidazolium nitrate has provided valuable insights into its stability and behavior under various conditions. The analysis of its vibrational spectroscopy and thermal decomposition offers critical data for its application in fields requiring materials with specific thermal and optical characteristics (Liu et al., 2017).

将来の方向性

特性

IUPAC Name |

2-[3-(carboxymethyl)imidazol-3-ium-1-yl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O4/c10-6(11)3-8-1-2-9(5-8)4-7(12)13/h1-2,5H,3-4H2,(H-,10,11,12,13)/p+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRLNUXQTQONUMA-UHFFFAOYSA-O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C[N+](=CN1CC(=O)O)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N2O4+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Bis(carboxymethyl)-1H-imidazole-3-ium | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4R)-4-[(3R,5R,6Z,7S,8S,9S,10R,13R,14S,17R)-6-ethylidene-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B1145490.png)